SB 657510 belongs to a class of compounds known as urotensin II receptor antagonists. It was developed by researchers aiming to explore the therapeutic potential of modulating the urotensin II signaling pathway. The compound's chemical identification is linked to its CAS number 474960-44-6, and it is commercially available for research purposes through various suppliers, including Sigma-Aldrich .
The synthesis of SB 657510 involves several key steps that are characteristic of modern medicinal chemistry approaches. While specific proprietary methods may not be publicly disclosed, general techniques include:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are optimized to maximize yield and minimize by-products.
The molecular structure of SB 657510 can be described in terms of its core framework and substituents. It features a complex arrangement that facilitates its interaction with the urotensin II receptor. Key structural characteristics include:
The compound's structure has been analyzed using X-ray crystallography and computational modeling to predict its binding affinity and interaction dynamics with the urotensin II receptor .
SB 657510 undergoes various chemical reactions primarily related to its interactions with biological systems:
The mechanism of action for SB 657510 involves competitive inhibition at the urotensin II receptor site. Upon administration:
Research indicates that its mechanism may also involve modulation of intracellular calcium levels, further influencing vascular tone .
The primary applications of SB 657510 are in pharmacological research focused on cardiovascular diseases:
Ongoing research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications .
Urotensin-II (U-II), an evolutionarily conserved cyclic peptide, functions as the most potent endogenous vasoconstrictor identified in mammals, surpassing endothelin-1 in potency [2] [9]. It binds to the urotensin receptor (UT, formerly GPR14), a class A G protein-coupled receptor (GPCR) encoded by an intronless gene on chromosome 17q25.3 in humans [2]. Beyond vascular regulation, U-II modulates:
In pathophysiology, U-II/UT system dysregulation is observed in:
The UT receptor’s dual role in vasoactivity and inflammation positions it as a high-value target:
Table 1: Urotensin-II Receptor Expression in Human Pathologies
Disease State | Change in UT Expression | Functional Consequence |
---|---|---|
Heart Failure | ↑ 3.4-fold in myocardium | Impaired contractility, fibrosis |
Diabetes Mellitus | ↑ in aortic endothelium | Enhanced adhesion molecule expression |
Atherosclerosis | ↑ in macrophage foam cells | Plaque instability, tissue factor release |
Chronic Kidney Disease | ↑ in renal tubules | Renal vasoconstriction, reduced glomerular filtration rate |
The limitations of early U-II inhibitors necessitate advanced antagonists:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: